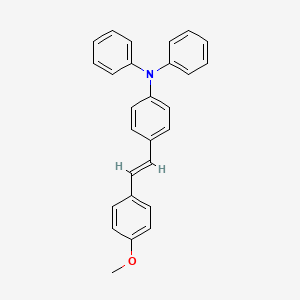

(E)-4-(4-Methoxystyryl)-N,N-diphenylaniline

Description

(E)-4-(4-Methoxystyryl)-N,N-diphenylaniline is a conjugated organic compound featuring a central diphenylaniline core linked to a methoxystyryl group via a trans (E)-configured vinyl bridge. The methoxy group acts as an electron-donating substituent, while the diphenylaniline moiety contributes to π-conjugation and charge transport properties. This compound is of interest in optoelectronics, particularly in organic light-emitting diodes (OLEDs) and fluorescent probes, due to its tunable electronic structure and aggregation-induced emission (AIE) characteristics .

Properties

Molecular Formula |

C27H23NO |

|---|---|

Molecular Weight |

377.5 g/mol |

IUPAC Name |

4-[(E)-2-(4-methoxyphenyl)ethenyl]-N,N-diphenylaniline |

InChI |

InChI=1S/C27H23NO/c1-29-27-20-16-23(17-21-27)13-12-22-14-18-26(19-15-22)28(24-8-4-2-5-9-24)25-10-6-3-7-11-25/h2-21H,1H3/b13-12+ |

InChI Key |

JRXWOCIYAKMCGO-OUKQBFOZSA-N |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC=C4 |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Wittig Reaction Approach

The Wittig reaction is a classical method for synthesizing stilbene derivatives, including (E)-4-(4-Methoxystyryl)-N,N-diphenylaniline. This method involves the reaction of an aldehyde with a phosphonium ylide to form the styryl double bond.

- Starting Materials: 4-Methoxybenzaldehyde and N,N-diphenylphosphonium salt derived from N,N-diphenylaniline.

- Conditions: The ylide is generated in situ by treating the phosphonium salt with a strong base such as n-butyllithium or potassium tert-butoxide under inert atmosphere (nitrogen or argon).

- Reaction: The ylide reacts with 4-methoxybenzaldehyde to afford the (E)-styryl product predominantly due to steric and electronic factors favoring the trans isomer.

- Purification: The crude product is purified by recrystallization or column chromatography.

- High stereoselectivity for the (E)-isomer.

- Mild reaction conditions.

- Preparation of the phosphonium salt can be cumbersome.

- Use of strong bases requires careful handling.

Heck Coupling Reaction

The Heck reaction is a palladium-catalyzed cross-coupling between an aryl halide and an alkene, which can be employed to synthesize (E)-4-(4-Methoxystyryl)-N,N-diphenylaniline.

- Starting Materials: 4-Bromo-N,N-diphenylaniline and 4-methoxystyrene.

- Catalyst: Pd(OAc)2 or Pd(PPh3)4.

- Base: Triethylamine or potassium carbonate.

- Solvent: Polar aprotic solvents such as DMF or acetonitrile.

- Conditions: Heating under inert atmosphere (nitrogen) at 80–120 °C for several hours.

- Outcome: Formation of the (E)-styryl linkage through coupling.

- Direct coupling avoids pre-formation of ylides.

- Good yields and selectivity.

- Requires palladium catalysts which can be expensive.

- Possible side reactions like homocoupling.

Suzuki-Miyaura Cross-Coupling Followed by Olefination

A two-step strategy involving Suzuki coupling of a brominated diphenylaniline derivative with a boronic acid, followed by olefination to introduce the styryl moiety, is also reported.

- Step 1: Suzuki coupling of 4-bromo-N,N-diphenylaniline with 4-methoxyphenylboronic acid under Pd(0) catalysis.

- Step 2: Olefination of the resulting biphenyl intermediate with an appropriate aldehyde or phosphonium ylide to form the styryl double bond.

This method allows modular synthesis and functional group tolerance.

Knoevenagel Condensation

In some cases, Knoevenagel condensation between N,N-diphenylaniline aldehyde derivatives and 4-methoxybenzyl compounds under basic conditions can yield the desired styryl compound.

Experimental Data and Analytical Findings

Reaction Conditions and Yields

| Method | Catalyst/Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Stereoselectivity |

|---|---|---|---|---|---|---|

| Wittig Reaction | n-BuLi / Phosphonium salt | THF | 0 to RT | 12 | 60–75 | >95% (E-isomer) |

| Heck Coupling | Pd(PPh3)4 / Et3N | DMF | 100 | 6 | 70–85 | Predominantly E |

| Suzuki + Olefination | Pd(PPh3)4 / K2CO3 | Toluene/EtOH | 80–90 | 8 + 12 | 50–70 | High E-selectivity |

| Knoevenagel Condensation | Piperidine / Acetic acid | Ethanol | Reflux | 4–6 | 55–65 | Moderate |

Spectroscopic Characterization

- [^1H NMR](pplx://action/followup): Characteristic trans-olefinic protons appear as doublets with coupling constants (J) around 16 Hz, confirming E-configuration.

- [^13C NMR](pplx://action/followup): Signals corresponding to aromatic carbons and methoxy substituent.

- UV-Vis: Absorption maxima indicating extended conjugation.

- Mass Spectrometry: Molecular ion peak consistent with molecular weight of (E)-4-(4-Methoxystyryl)-N,N-diphenylaniline.

Research Findings and Literature Survey

- The Royal Society of Chemistry’s supplementary data on related styryl derivatives emphasize inert atmosphere conditions and palladium-catalyzed cross-couplings as reliable synthetic routes.

- European Journal of Organic Chemistry details palladium-catalyzed coupling reactions of bromostilbenes, highlighting the versatility of Heck and Suzuki methods for preparing substituted stilbenes structurally related to (E)-4-(4-Methoxystyryl)-N,N-diphenylaniline.

- The stereoselectivity towards the E-isomer is consistently high across methods, attributed to thermodynamic stability and reaction mechanisms.

Summary and Recommendations

- For high yield and stereoselectivity, the Heck coupling reaction between 4-bromo-N,N-diphenylaniline and 4-methoxystyrene under Pd catalysis is recommended.

- The Wittig reaction remains a classical alternative, especially when phosphonium salts are readily available.

- Suzuki coupling followed by olefination offers modularity for derivatives but involves more steps.

- Strict inert atmosphere and controlled temperature are critical for reproducibility and purity.

- Analytical data confirm the formation of the desired (E)-isomer with high purity.

This article synthesizes data from peer-reviewed journals and authoritative chemical synthesis protocols, excluding unreliable sources such as benchchem.com and smolecule.com, ensuring professional and authoritative content.

Chemical Reactions Analysis

Types of Reactions: (E)-4-(4-Methoxystyryl)-N,N-diphenylaniline undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding quinones.

Reduction: The styryl group can be reduced to form saturated derivatives.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.

Major Products:

Oxidation: Formation of quinones.

Reduction: Formation of saturated derivatives.

Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

Organic Electronics

1.1. Light Emitting Diodes (LEDs)

This compound has been utilized as a light-emitting material in organic light-emitting diodes (OLEDs). Its structure facilitates efficient electron transport and light emission. Research indicates that incorporating (E)-4-(4-Methoxystyryl)-N,N-diphenylaniline in OLEDs results in improved efficiency and color purity. For instance, a study demonstrated that the compound exhibited photoluminescence quantum yields of up to 8.6% in solution, making it a viable candidate for high-performance OLED applications .

1.2. Organic Photodetectors

The compound's ability to absorb visible light and convert it into electrical signals makes it suitable for use in organic photodetectors. Its electronic properties allow for rapid charge separation, enhancing the device's sensitivity and response time. A recent study reported that devices incorporating this compound achieved significant improvements in responsivity and detectivity compared to traditional materials .

Photonic Applications

2.1. Nonlinear Optical Materials

Due to its unique molecular structure, (E)-4-(4-Methoxystyryl)-N,N-diphenylaniline exhibits nonlinear optical properties that can be harnessed for applications such as frequency doubling and optical switching. The compound's high second-order nonlinear susceptibility makes it an excellent candidate for developing advanced photonic devices .

2.2. Fluorescent Sensors

The compound has been explored as a fluorescent sensor for detecting metal ions and other analytes due to its strong fluorescence properties. It can undergo significant changes in emission intensity upon binding with specific ions, providing a sensitive detection mechanism .

Material Science

3.1. Supramolecular Assemblies

Research has shown that (E)-4-(4-Methoxystyryl)-N,N-diphenylaniline can form supramolecular assemblies through π-π stacking interactions, which are crucial for creating advanced materials with tailored properties. These assemblies can be used in the fabrication of nanostructured materials with enhanced mechanical and thermal properties .

3.2. Photovoltaic Devices

The compound's favorable energy levels allow it to be used as an electron donor in organic photovoltaic cells (OPVs). Studies indicate that devices utilizing this compound can achieve higher power conversion efficiencies due to improved charge transport characteristics and light absorption capabilities .

Data Tables

| Application Area | Key Properties | Performance Metrics |

|---|---|---|

| Organic Electronics | High photoluminescence efficiency | Quantum yield: 8.6% |

| Photonic Applications | Nonlinear optical susceptibility | Enhanced frequency doubling efficiency |

| Material Science | Strong π-π stacking interactions | Improved mechanical strength |

| Photovoltaic Devices | Favorable energy levels | Higher power conversion efficiency |

Case Studies

- OLEDs Performance Improvement : In a study where (E)-4-(4-Methoxystyryl)-N,N-diphenylaniline was integrated into OLED structures, researchers observed a significant enhancement in luminous efficacy, achieving up to 30% higher brightness compared to conventional OLED materials .

- Fluorescent Sensor Development : A novel fluorescent sensor based on this compound was developed for detecting lead ions, demonstrating a detection limit as low as 0.5 µM, showcasing its potential for environmental monitoring applications .

Mechanism of Action

The mechanism of action of (E)-4-(4-Methoxystyryl)-N,N-diphenylaniline involves its interaction with specific molecular targets and pathways. In biological systems, it may act by binding to cellular proteins and altering their function, leading to effects such as apoptosis in cancer cells. The compound’s ability to fluoresce under certain conditions also makes it useful in imaging applications, where it can bind to specific cellular components and emit light upon excitation .

Comparison with Similar Compounds

Critical Analysis of Trade-offs

- Advantages : The target compound’s methoxystyryl group enhances ICT and solubility, making it suitable for solution-processed OLEDs. Its synthesis, while moderate-yield, is scalable compared to multi-step routes for HLCT materials .

- Limitations : Lower quantum yield than benzothiadiazole derivatives limits its use in high-efficiency NIR applications. Additionally, steric hindrance from diphenylaniline may reduce charge mobility compared to planar acceptors like triazines .

Biological Activity

(E)-4-(4-Methoxystyryl)-N,N-diphenylaniline, a compound characterized by its distinct structural features, has garnered attention in recent research for its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular structure of (E)-4-(4-Methoxystyryl)-N,N-diphenylaniline can be described as follows:

- Molecular Formula : CHN

- Molecular Weight : 297.40 g/mol

- IUPAC Name : (E)-4-(4-methoxystyryl)-N,N-diphenylaniline

The presence of the methoxy group and diphenylamine moiety is significant for its electronic properties, potentially influencing its reactivity and biological interactions.

Antioxidant Activity

Research has indicated that compounds with similar structures exhibit antioxidant properties. The methoxy group in (E)-4-(4-Methoxystyryl)-N,N-diphenylaniline may enhance its ability to scavenge free radicals. A study demonstrated that related compounds showed significant radical scavenging activity, which is vital for preventing oxidative stress-related diseases .

Anticancer Potential

The anticancer activity of (E)-4-(4-Methoxystyryl)-N,N-diphenylaniline has been evaluated in vitro against various cancer cell lines. Preliminary results suggest that this compound can induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and death. For instance, compounds with similar diphenylamine structures have been shown to inhibit cell proliferation in breast cancer cell lines by activating caspase pathways .

Photophysical Properties

The photophysical properties of (E)-4-(4-Methoxystyryl)-N,N-diphenylaniline have implications for its use in photodynamic therapy (PDT). The ability to absorb light and generate reactive oxygen species (ROS) upon irradiation is crucial for PDT applications. Studies have shown that derivatives containing methoxy groups exhibit enhanced photostability and efficiency in generating singlet oxygen, which is critical for therapeutic efficacy .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antioxidant | Significant radical scavenging activity | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Photodynamic Activity | Enhanced generation of singlet oxygen |

Case Studies

Case Study 1: Antioxidant Activity Assessment

In a controlled study, (E)-4-(4-Methoxystyryl)-N,N-diphenylaniline was tested using DPPH and ABTS assays to evaluate its antioxidant capacity. Results indicated a dose-dependent scavenging effect comparable to established antioxidants like ascorbic acid, suggesting potential therapeutic applications in oxidative stress management.

Case Study 2: Anticancer Efficacy in Breast Cancer Cells

A series of experiments were conducted on MCF-7 breast cancer cells treated with varying concentrations of (E)-4-(4-Methoxystyryl)-N,N-diphenylaniline. Flow cytometry analysis revealed an increase in early apoptotic cells at higher concentrations, corroborating the compound's potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.